molecular formula C20H21N3O8S B2357025 N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate CAS No. 1351588-20-9

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2357025
CAS No.: 1351588-20-9
M. Wt: 463.46
InChI Key: JDNCTZWHCLSRKX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, thiophene, piperazine, and carboxamide. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiophene rings are likely to contribute to the compound’s aromaticity, which could affect its reactivity and stability . The piperazine ring could potentially adopt a chair conformation, and the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzodioxole and thiophene rings might undergo electrophilic aromatic substitution . The piperazine could react with acids or bases due to the presence of nitrogen atoms . The carboxamide group might be involved in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, aromaticity, and the presence of hydrogen bond donors and acceptors could influence properties like solubility, melting point, and boiling point .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S.C2H2O4/c22-14(17-2-1-9-26-17)11-20-5-7-21(8-6-20)18(23)19-13-3-4-15-16(10-13)25-12-24-15;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2,(H,19,23);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCTZWHCLSRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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